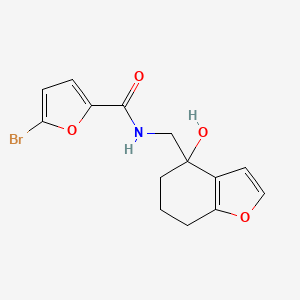![molecular formula C16H8F9N3O2 B2546890 N'-[4,6-Bis(trifluormethyl)pyridin-2-carbonyl]-3-(trifluormethyl)benzohydrazid CAS No. 1092345-45-3](/img/structure/B2546890.png)
N'-[4,6-Bis(trifluormethyl)pyridin-2-carbonyl]-3-(trifluormethyl)benzohydrazid
Übersicht
Beschreibung
N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide is a useful research compound. Its molecular formula is C16H8F9N3O2 and its molecular weight is 445.245. The purity is usually 95%.
BenchChem offers high-quality N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von N'-[4,6-Bis(trifluormethyl)pyridin-2-carbonyl]-3-(trifluormethyl)benzohydrazid, auch bekannt als 4,6-Bis(trifluormethyl)-N'-[3-(trifluormethyl)benzoyl]pyridin-2-carbohydrazid:
Agrochemische Anwendungen
Diese Verbindung wird aufgrund ihrer einzigartigen Eigenschaften bei der Entwicklung von Agrochemikalien eingesetzt. Das Vorhandensein von Trifluormethylgruppen erhöht ihre Stabilität und Bioaktivität, wodurch sie bei der Schädlingsbekämpfung wirksam ist. Sie ist besonders nützlich bei der Synthese von Herbiziden und Insektiziden, die Feldfrüchte vor verschiedenen Schädlingen und Krankheiten schützen .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als wichtiges Zwischenprodukt bei der Synthese verschiedener Medikamente. Ihre Trifluormethylgruppen tragen zu verbesserten pharmakokinetischen Eigenschaften bei, wie z. B. erhöhter metabolischer Stabilität und Bioverfügbarkeit. Sie wird bei der Entwicklung von entzündungshemmenden, antiviralen und Antikrebsmitteln eingesetzt .
Veterinärmedizin
Die Verbindung wird auch in der Veterinärmedizin eingesetzt. Sie wird bei der Formulierung von Medikamenten zur Behandlung parasitärer Infektionen bei Tieren verwendet. Die Trifluormethylgruppen verbessern die Wirksamkeit und das Sicherheitsprofil dieser Tierarzneimittel, wodurch sie effektiver bei der Behandlung einer Vielzahl von Tierkrankheiten sind .
Materialwissenschaften
In der Materialwissenschaft wird diese Verbindung bei der Entwicklung fortschrittlicher Materialien eingesetzt. Ihre einzigartige chemische Struktur ermöglicht es ihr, in Polymere und andere Materialien integriert zu werden, um ihre Eigenschaften zu verbessern, wie z. B. thermische Stabilität, chemische Beständigkeit und mechanische Festigkeit. Dies macht sie wertvoll bei der Herstellung von Hochleistungsmaterialien für verschiedene industrielle Anwendungen .
Katalyse
Die Verbindung wird als Ligand in katalytischen Prozessen verwendet. Ihre Trifluormethylgruppen und das Pyridin-Molekül machen sie zu einem effektiven Katalysator in verschiedenen chemischen Reaktionen, darunter Kreuzkupplungsreaktionen und Hydrierungsverfahren. Diese Anwendung ist entscheidend bei der Synthese komplexer organischer Moleküle sowohl in akademischen als auch in industriellen Umgebungen .
Umweltchemie
In der Umweltchemie wird diese Verbindung bei der Entwicklung von Sensoren und Detektionssystemen für die Umweltüberwachung eingesetzt. Ihre einzigartigen chemischen Eigenschaften ermöglichen es ihr, mit verschiedenen Schadstoffen zu interagieren, wodurch sie bei der Erkennung und Quantifizierung von Umweltkontaminanten wie Schwermetallen und organischen Schadstoffen nützlich ist .
Analytische Chemie
Die Verbindung wird in der analytischen Chemie zur Entwicklung von analytischen Methoden und Techniken eingesetzt. Ihre Stabilität und Reaktivität machen sie für den Einsatz in der Chromatographie und Spektroskopie geeignet, wo sie bei der Identifizierung und Quantifizierung verschiedener chemischer Substanzen hilft .
Biologische Forschung
In der biologischen Forschung wird diese Verbindung als Werkzeug zur Untersuchung biologischer Prozesse eingesetzt. Ihre Fähigkeit, mit biologischen Molekülen zu interagieren, macht sie nützlich bei der Untersuchung von Enzymmechanismen, Protein-Ligand-Wechselwirkungen und zellulären Signalwegen. Diese Anwendung ist unerlässlich, um unser Verständnis biologischer Systeme zu verbessern und neue therapeutische Strategien zu entwickeln .
Diese Anwendungen unterstreichen die Vielseitigkeit und Bedeutung von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung.
Synthese und Anwendung von Trifluormethylpyridinen als wichtige Strukturmotive in aktiven agrochemischen und pharmazeutischen Inhaltsstoffen Von der FDA zugelassene Trifluormethylgruppe Trifluormethylpyridin: Seine Chemie und Anwendungen Entwicklung eines effizienten und kostengünstigen enzymatischen Prozesses Prozesse | Kostenloser Volltext Eine verbesserte Herstellung von 3,5-Bis(trifluormethyl) Entwicklung eines effizienten und kostengünstigen enzymatischen Prozesses
Wirkmechanismus
Target of Action
The specific targets of this compound are currently unknown. Compounds with trifluoromethyl groups are often used in pharmaceuticals and agrochemicals, suggesting that they may interact with a variety of biological targets .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of this compound. The trifluoromethyl group is known to significantly affect the biological activities of compounds, potentially influencing their interaction with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Trifluoromethyl-containing compounds are often involved in a variety of biological processes due to their unique physicochemical properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of trifluoromethyl groups can influence these properties, as they can affect the lipophilicity and stability of the compound .
Result of Action
The specific molecular and cellular effects of this compound are currently unknown. Trifluoromethyl-containing compounds can exhibit a wide range of biological activities, depending on their specific structure and targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. The trifluoromethyl group is known for its high stability, which may influence how the compound behaves in different environments .
Zukünftige Richtungen
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Biochemische Analyse
Biochemical Properties
N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s trifluoromethyl groups enhance its binding affinity to specific biomolecules, making it a potent inhibitor or activator in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex and modulate the enzyme’s activity.
Cellular Effects
The effects of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and subsequent alterations in cell signaling cascades . Additionally, the compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby affecting the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active site of target enzymes, leading to either inhibition or activation of enzymatic activity. This binding is often facilitated by the trifluoromethyl groups, which enhance the compound’s affinity for the enzyme’s active site . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and proteins involved in cellular metabolism. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range, beyond which adverse effects become predominant.
Metabolic Pathways
N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s interaction with cofactors, such as NADPH, is essential for its metabolism, influencing metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins within the cytoplasm can sequester the compound, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide is a critical determinant of its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization within the nucleus can also affect gene expression by interacting with nuclear receptors or transcription factors.
Eigenschaften
IUPAC Name |
4,6-bis(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F9N3O2/c17-14(18,19)8-3-1-2-7(4-8)12(29)27-28-13(30)10-5-9(15(20,21)22)6-11(26-10)16(23,24)25/h1-6H,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIDKAHERFIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)

![3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2546815.png)
![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2546817.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)
![N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2546820.png)
![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)


![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)


